molecular formula C11H11NO5 B14191165 ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate CAS No. 852233-79-5

ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate

Katalognummer: B14191165
CAS-Nummer: 852233-79-5
Molekulargewicht: 237.21 g/mol
InChI-Schlüssel: YYXGMONRRFDKKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it an interesting subject for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate typically involves the reaction of 2-aminophenol with ethyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as chloroform or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the benzoxazine ring .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, it can interact with bacterial cell walls, disrupting their integrity and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

852233-79-5

Molekularformel

C11H11NO5

Molekulargewicht

237.21 g/mol

IUPAC-Name

ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate

InChI

InChI=1S/C11H11NO5/c1-2-16-10(14)6-3-4-7-8(5-6)17-11(15)9(13)12-7/h3-5,11,15H,2H2,1H3,(H,12,13)

InChI-Schlüssel

YYXGMONRRFDKKZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(O2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.